1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
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Overview
Description
1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with amino, methyl, and carboxylic acid groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives .
Scientific Research Applications
1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and carboxylic acid groups facilitate binding to active sites, modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
2-Amino-4,6-dimethylpyridine: Lacks the oxo and carboxylic acid groups, making it less versatile in certain reactions.
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the amino group, affecting its binding properties and reactivity.
1-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the methyl groups, which can influence its steric and electronic properties.
Uniqueness: 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and binding characteristics. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-amino-4,6-dimethyl-2-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-4-3-5(2)10(9)7(11)6(4)8(12)13/h3H,9H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPHVNBBMSIBDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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